molecular formula C9H8BrIO2 B8761616 Ethyl 4-bromo-2-iodobenzoate

Ethyl 4-bromo-2-iodobenzoate

Cat. No.: B8761616
M. Wt: 354.97 g/mol
InChI Key: DAYOYSNRJMKALF-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-iodobenzoate is a halogenated aromatic ester with the molecular formula C₉H₈BrIO₂. It features a benzoate backbone substituted with bromine (Br) at the para position and iodine (I) at the ortho position relative to the ester group (-COOEt). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki, Ullmann) due to the reactivity of its halogen substituents. The ethyl ester moiety contributes to its solubility profile and influences its stability and reactivity compared to shorter-chain analogs like methyl esters.

Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

ethyl 4-bromo-2-iodobenzoate

InChI

InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3

InChI Key

DAYOYSNRJMKALF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)I

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and iodine atoms on the aromatic ring undergo nucleophilic substitution under specific conditions. The iodine substituent at the ortho position is generally more reactive than bromine due to weaker C–I bonds.

Example Reaction: Cyanation
Methyl 4-bromo-2-iodobenzoate (a structural analog) reacts with copper cyanide (CuCN) in N-methylpyrrolidone (NMP) at 60°C to replace iodine with a cyano group, achieving a 90% yield . Similar conditions apply to the ethyl ester variant.

Reagent/ConditionResulting ProductYieldSource
CuCN, NMP, 60°C, 2hEthyl 4-bromo-2-cyanobenzoate90%

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions are central to its utility in synthesizing biaryl systems. The iodine atom participates preferentially in Suzuki-Miyaura couplings due to its higher leaving-group ability compared to bromine .

Suzuki-Miyaura Coupling Example
this compound reacts with arylboronic acids under Pd catalysis to form biphenyl derivatives. A representative protocol from flow synthesis studies :

ComponentRole/QuantityOutcome
Pd(OAc)₂Catalyst (4.44 mM)Biaryl product formation
Tri-tert-butylphosphineLigand (4.44 mM)Enhanced catalytic activity
THF/WaterSolvent system62–73% isolated yield

Reduction and Oxidation Reactions

The ester group and halogen substituents enable redox transformations:

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a benzyl alcohol derivative, retaining halogens unless harsh conditions are applied.

  • Oxidation : Controlled oxidation of the ethyl group (e.g., using KMnO₄) can yield carboxylic acid derivatives, though competing halogen reactivity may require protective strategies.

Mechanistic Insights

The reactivity profile is governed by:

  • Electrophilic Activation : Iodine’s polarizable nature enhances electrophilic substitution at the ortho position.

  • Steric and Electronic Effects : The ethyl ester group directs incoming nucleophiles/electrophiles via steric hindrance and electronic donation.

Comparative Reactivity Data

A comparison of halogen substituents in analogous compounds:

Reaction TypeIodine ReactivityBromine ReactivityDominant Pathway
Suzuki CouplingHighModerateIodine-selective
Nucleophilic SubstitutionModerateLowIodine-selective

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 4-Bromo-2-Iodobenzoate

The closest structural analog is mthis compound (C₈H₆BrIO₂), where the ethyl group is replaced by a methyl group. Key comparisons are outlined below:

Table 1: Comparative Data for this compound and Methyl Analogs
Property This compound Mthis compound
Molecular Formula C₉H₈BrIO₂ C₈H₆BrIO₂
Molecular Weight (g/mol) ~354.96 (calculated) 340.942
Predicted CCS (Ų, [M+H]⁺) Not available 148.0
Commercial Availability Limited data Available (250 mg: €344)
Reactivity in Cross-Coupling High (I > Br) High (I > Br)
Key Findings:

Molecular Weight and Physical Properties :

  • The ethyl derivative has a higher molecular weight (~354.96 vs. 340.94 g/mol) due to the additional CH₂ group in the ester chain. This increases its hydrophobicity and likely lowers solubility in polar solvents compared to the methyl analog .
  • Predicted collision cross-section (CCS) values for the methyl analog (e.g., 148.0 Ų for [M+H]⁺) suggest a compact structure . Ethyl analogs are expected to exhibit slightly higher CCS values due to increased steric bulk, though experimental data is lacking.

Chemical Reactivity :

  • Both compounds exhibit high reactivity in cross-coupling reactions, with iodine (ortho position) being more reactive than bromine (para position) in aryl halide substitutions. This makes them valuable for sequential functionalization .
  • The ethyl ester may confer slightly slower hydrolysis rates compared to the methyl analog due to steric hindrance, though electronic effects from the electron-withdrawing halogens could offset this difference.

Commercial and Synthetic Utility: Mthis compound is commercially available (e.g., from CymitQuimica and eMolecules) at premium prices (€344/250 mg), reflecting its niche use as a building block in pharmaceutical and materials research .

Other Halogenated Benzoate Esters

While direct data for compounds like ethyl 4-chloro-2-iodobenzoate or methyl 2-bromo-4-iodobenzoate is absent in the evidence, general trends can be inferred:

  • Halogen Position : The ortho-iodo and para-bromo substitution pattern in these compounds enhances electronic diversity on the aromatic ring, facilitating regioselective reactions.
  • Ester Chain Length : Longer alkyl chains (e.g., propyl, butyl) would further reduce polarity and alter pharmacokinetic properties in bioactive molecules.

Q & A

Basic Question: What are the standard synthetic protocols for preparing ethyl 4-bromo-2-iodobenzoate, and how can purity be optimized?

Answer:
this compound is typically synthesized via esterification or halogenation reactions. A common approach involves reacting 4-bromo-2-iodobenzoic acid with ethanol in the presence of a coupling agent like thionyl chloride (SOCl₂) or a carbodiimide (e.g., DCC). For example, analogous procedures (e.g., esterification of 2-acetyl-6-bromo-4-methylphenyl 4-iodobenzoate) involve cooling reagents in pyridine to control exothermic reactions and minimize side products . To optimize purity:

  • Use anhydrous conditions to prevent hydrolysis.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Confirm purity using HPLC or GC-MS.

Basic Question: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the ester group (e.g., ethyl protons at ~1.3 ppm for CH₃ and ~4.3 ppm for CH₂) and aromatic substitution patterns. Heavy atoms (Br, I) may cause splitting due to quadrupolar effects.
  • X-Ray Crystallography: For structural elucidation, SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for halogenated aromatics. Heavy atoms like iodine enhance X-ray scattering but require high-resolution data to resolve positional disorders .

Advanced Question: How do competing electronic effects (bromine vs. iodine) influence the reactivity of this compound in cross-coupling reactions?

Answer:
The ortho-iodo and para-bromo substituents create steric and electronic competition. Iodine, being a better leaving group, typically participates preferentially in Suzuki-Miyaura or Ullmann couplings. However, bromine’s lower steric hindrance may dominate in certain conditions. Key considerations:

  • Use Pd(0) catalysts (e.g., Pd(PPh₃)₄) for iodine-selective coupling.
  • Monitor reaction kinetics via TLC or in-situ IR to track intermediate formation.
  • Computational modeling (DFT) can predict regioselectivity by comparing transition-state energies for bromine vs. iodine activation .

Advanced Question: What challenges arise in crystallographic refinement of this compound derivatives, and how can they be resolved?

Answer:
Heavy atoms (Br, I) introduce challenges:

  • Anisotropic Displacement Parameters: High thermal motion for iodine can lead to poorly resolved electron density. Use SHELXL’s restraints (e.g., SIMU, DELU) to model anisotropic displacement .
  • Twinned Crystals: Halogenated aromatics often form twinned crystals. Apply twin refinement protocols in programs like PLATON.
  • Data Resolution: Collect high-resolution data (≤ 0.8 Å) to resolve positional disorders. Synchrotron sources are recommended for weak scatterers.

Advanced Question: How can researchers investigate the biological activity of this compound derivatives, and what are common pitfalls?

Answer:

  • Target Identification: Use computational docking (AutoDock Vina) to screen against protein targets (e.g., kinases, GPCRs). Validate with SPR (surface plasmon resonance) for binding affinity.
  • Cytotoxicity Assays: Test in vitro using MTT or resazurin assays. Note that heavy halogens may induce false positives via redox cycling; include controls with scavengers (e.g., NAC) .
  • Metabolic Stability: Assess hepatic metabolism using microsomal assays (e.g., human liver microsomes). Iodine’s size may hinder CYP450 interactions compared to bromine.

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles. Halogenated aromatics can penetrate latex.
  • Ventilation: Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr/HI).
  • Spill Management: Neutralize spills with sodium bicarbonate; collect residues in halogen-specific waste containers.
  • Storage: Keep in amber glass under inert gas (N₂/Ar) to prevent light-/moisture-induced degradation .

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